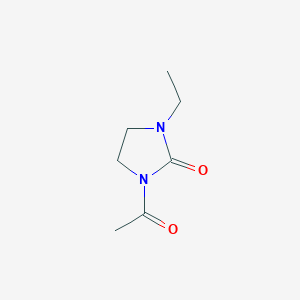
2,5-Diamino-2-methylpentanoic acid
Vue d'ensemble
Description
2,5-Diamino-2-methylpentanoic acid is an organic compound that belongs to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-2-methylpentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of chloroacetonitrile with the anion obtained by treating 3-(benzylideneamino)-2-piperidinone with sodium hydride . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography is common to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diamino-2-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and carboxyl groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce amines or alcohols.
Applications De Recherche Scientifique
2,5-Diamino-2-methylpentanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of peptides and proteins. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. In the industry, it is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups in the molecule allow it to participate in various biochemical reactions, including enzyme catalysis and protein synthesis. These interactions are crucial for its biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,5-Diamino-2-methylpentanoic acid include other alpha amino acids such as 2-methylornithine and 2-methylvaleric acid . These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2,5-diamino-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCYHWPSQBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963990 | |
| Record name | 2-Methylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48047-94-5 | |
| Record name | alpha-Methylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048047945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


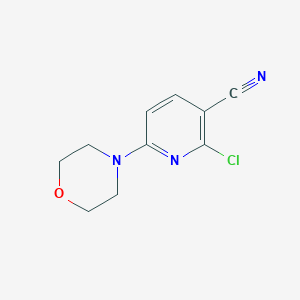

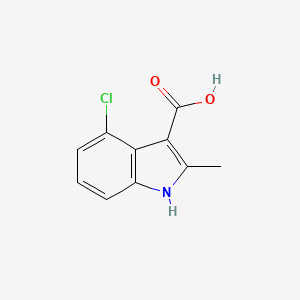

![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
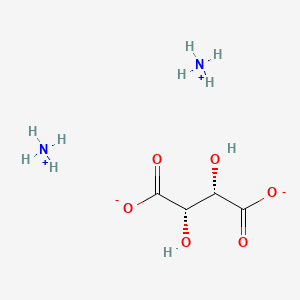
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
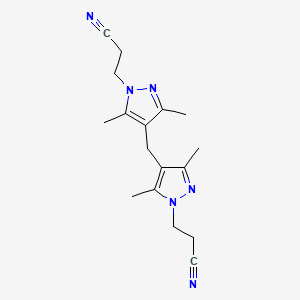


![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)

